molecular formula C20H13BrN2O2S2 B2899859 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 325977-28-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2899859
CAS No.: 325977-28-4
M. Wt: 457.36
InChI Key: LZFYRYNADAHQQE-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound characterized by its bromothiophene and phenoxybenzamide functional groups

Synthetic Routes and Reaction Conditions:

  • Bromination: The synthesis begins with the bromination of thiophene to produce 5-bromothiophene.

  • Thiazole Formation: The brominated thiophene undergoes cyclization with thioamides to form the thiazole ring.

  • Amide Coupling: The thiazole derivative is then coupled with 4-phenoxybenzoyl chloride to form the final compound.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the bromine atom.

  • Reduction: Reduction reactions can be performed to modify the bromine or thiazole groups.

  • Substitution: Substitution reactions are common, especially at the bromine and thiazole positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Brominated derivatives and oxidized thiazoles.

  • Reduction Products: Reduced bromothiophenes and thiazoles.

  • Substitution Products: Substituted bromothiophenes and thiazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and cellular processes. Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, particularly in the treatment of certain cancers and inflammatory diseases. Industry: It is utilized in the production of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism of action depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 4-(5-bromothiophen-2-yl)pyridine: Similar bromothiophene structure but different core heterocycle.

  • 4-phenoxybenzamide derivatives: Similar phenoxybenzamide group but different substituents on the benzene ring.

Uniqueness: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its combination of bromothiophene and thiazole groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFYRYNADAHQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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